4-(2-Methylcyclopropyl)butanoic acid
Description
Overview of Cyclopropyl (B3062369) Moieties in Organic and Medicinal Chemistry
The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized structural unit in the fields of organic and medicinal chemistry. Its inherent ring strain imparts unique electronic and conformational properties. The C-C bonds within a cyclopropane (B1198618) ring exhibit a higher p-character than typical alkanes, leading to properties that are intermediate between those of alkanes and alkenes.
In drug design, the incorporation of a cyclopropyl moiety can profoundly influence a molecule's pharmacological profile. It can act as a rigid scaffold, locking flexible chains into specific conformations to enhance binding affinity to biological targets. Furthermore, the cyclopropyl group can serve as a metabolically stable bioisostere for other groups, such as a gem-dimethyl group or a vinyl group, potentially improving a drug candidate's pharmacokinetic properties by blocking sites of metabolism.
Significance of Butanoic Acid Derivatives in Chemical Biology and Natural Products Research
Butanoic acid, a four-carbon carboxylic acid, and its derivatives are ubiquitous in nature and play crucial roles in various biological processes. As short-chain fatty acids (SCFAs), they are key products of gut microbiota metabolism and are involved in host-microbe signaling, energy homeostasis, and immune regulation.
In the realm of natural products, the butanoate unit is a common building block in the biosynthesis of more complex molecules with diverse biological activities. In chemical biology, butanoic acid derivatives are utilized as probes to study enzymatic mechanisms, as building blocks in the synthesis of bioactive compounds, and as potential therapeutic agents themselves. For instance, certain derivatives have been investigated for their histone deacetylase (HDAC) inhibitory activity, which has implications for cancer therapy.
Rationale for Investigating 4-(2-Methylcyclopropyl)butanoic Acid and its Structural Analogs
The rationale for investigating this compound lies in the unique combination of its structural features. It is a synthetic fatty acid that mimics naturally occurring cyclopropane-containing fatty acids found in the cell membranes of various bacteria. These natural lipids are biosynthesized by the addition of a methylene (B1212753) group across the double bond of unsaturated fatty acids and are believed to play a role in modulating membrane fluidity and protecting bacteria from environmental stresses.
The presence of the methyl group on the cyclopropane ring introduces an additional layer of complexity and potential for stereoisomerism, which could influence its interaction with biological systems. Investigating this compound and its analogs could provide insights into the structure-activity relationships of cyclopropyl fatty acids, their influence on lipid bilayers, and their potential as antimicrobial agents or modulators of biological pathways that recognize fatty acids.
Research Scope and Unaddressed Questions in the Field
While the parent compound, cyclopropanebutanoic acid, has been studied to some extent, the specific properties and biological activities of this compound remain largely unexplored in publicly available literature. Key unaddressed questions that form the scope of potential future research include:
Stereochemistry and Biological Activity: How do the different stereoisomers of this compound, arising from the substituted cyclopropane ring, differ in their biological effects?
Membrane Interactions: What is the precise impact of this methyl-substituted cyclopropyl fatty acid on the physical properties of lipid bilayers, such as fluidity, thickness, and permeability?
Enzymatic Processing: Is this compound a substrate or inhibitor for enzymes involved in fatty acid metabolism or signaling?
Antimicrobial Potential: Does this compound exhibit selective antimicrobial activity, and if so, what is its mechanism of action?
Pharmacological Applications: Could this molecule or its derivatives have therapeutic potential in areas where fatty acid signaling or metabolism is dysregulated?
Addressing these questions will require a multidisciplinary approach, combining organic synthesis, biophysical characterization, and biological evaluation.
Physicochemical Properties of this compound
Below is a table summarizing some of the known physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1824546-32-8 | |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.20 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Liquid | |
| Purity | ≥95% (commercially available) | |
| InChI Key | HTMQXVHTLFEVDB-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylcyclopropyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-5-7(6)3-2-4-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQXVHTLFEVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 4 2 Methylcyclopropyl Butanoic Acid
Approaches to Constructing the Cyclopropyl-Butanoic Acid Scaffold
The formation of the key 4-(2-methylcyclopropyl)butanoic acid framework can be achieved through several distinct synthetic strategies. These methods focus on the stereospecific creation of the cyclopropane (B1198618) ring and the construction of the butanoic acid side chain.
Stereoselective Synthetic Pathways for Cyclopropyl-Containing Analogs
The stereoselective synthesis of cyclopropane-containing structures is crucial for controlling the pharmacological and material properties of the final compounds. Asymmetric synthesis of novel aminocyclopropyl carboxylic acids has been achieved through the cyclopropanation of chiral bicyclic lactams. rsc.org This method is followed by the removal of the chiral auxiliary and a Curtius rearrangement to yield the target compounds with excellent enantiomeric excess (>99% e.e.). rsc.org
Another strategy involves a three-step sequence of aldol-cyclopropanation-retro-aldol reactions. rsc.org This approach utilizes chiral auxiliaries to achieve the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which can then be further elaborated to the desired butanoic acid derivative. rsc.org The synthesis of cis-cyclopropyl containing fatty acids, which are components of the cell wall of bacteria like Mycobacterium tuberculosis, often employs asymmetric catalysis to achieve high stereoselectivity. rug.nl
Utilization of Simmons-Smith Reaction Conditions in Cyclopropane Synthesis
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and broad functional group tolerance. wikipedia.orgnih.govresearchgate.net The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. wikipedia.orgresearchgate.net The configuration of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.org
A key feature of the Simmons-Smith reaction is the directing effect of proximal hydroxyl groups. wikipedia.orgstackexchange.comorganic-chemistry.org When an allylic alcohol is used as the substrate, the zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to occur on the same face (syn-directing effect). wikipedia.orgorganic-chemistry.orgwiley-vch.de This diastereoselective approach is highly effective for controlling the stereochemistry of the resulting cyclopropyl-containing molecule. stackexchange.comwiley-vch.de Modifications to the original Simmons-Smith conditions, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn), can enhance reactivity, especially for unfunctionalized alkenes. wikipedia.orgnih.gov
| Reagent System | Key Feature | Typical Substrate |
| Zn-Cu couple, CH₂I₂ | Classic conditions, cost-effective | General alkenes |
| Et₂Zn, CH₂I₂ (Furukawa) | Increased reactivity | Unfunctionalized alkenes |
| Zn(CH₂I)₂, CF₃CO₂ZnCH₂I | High diastereoselectivity with directing groups | Allylic alcohols and amines |
Ring-Opening Reactions of Cyclobutanols to Butanoic Acid Derivatives
An alternative approach to butanoic acid derivatives involves the ring-opening of cyclobutanol (B46151) precursors. Due to high ring strain energies, cyclobutanols readily undergo C-C bond cleavage. doaj.org Oxidative cleavage of cyclobutanols can yield γ-functionalized ketones, which can be further transformed into the desired butanoic acid. acs.orgkyoto-u.ac.jp
The regioselectivity of the C-C bond cleavage is a critical aspect of this methodology. acs.org Metal-catalyzed processes, for instance using palladium(II) catalysts, can facilitate the ring-opening of tertiary cyclobutanols via a β-carbon elimination mechanism. acs.org The specific products formed depend on the substituents present on the cyclobutane (B1203170) ring. acs.org Similarly, iridium-catalyzed cleavage of prochiral tertiary cyclobutanols can produce β-methyl-substituted ketones. nih.gov These ketone intermediates serve as versatile handles for subsequent elaboration into the final butanoic acid structure.
Functionalization and Derivatization of Butanoic Acid Systems
Once the this compound scaffold is synthesized, its carboxylic acid moiety serves as a key functional group for further derivatization, most commonly leading to the formation of esters and amides.
Preparation of Ester and Amide Derivatives
The conversion of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. libretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst in a reversible reaction known as Fischer esterification. scribd.commnstate.edu Alternatively, esters can be formed from acyl chlorides, which are themselves prepared from the carboxylic acid. scribd.comlibretexts.org
Amide bond formation is one of the most frequently performed reactions in drug discovery. chimia.ch It involves the condensation of a carboxylic acid with a primary or secondary amine. libretexts.orghepatochem.com Due to the lower reactivity of the carboxylic acid's hydroxyl group as a leaving group, the acid must first be "activated". hepatochem.comiris-biotech.de This is accomplished using a wide variety of coupling reagents. chimia.ch
Common classes of coupling reagents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. hepatochem.comnih.gov
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient. hepatochem.comiris-biotech.de
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and fast reaction times. hepatochem.comiris-biotech.de
The choice of coupling reagent is often critical, especially when dealing with sterically hindered substrates or electron-deficient amines where standard methods may fail. chimia.chrsc.org In such challenging cases, forming an acyl fluoride (B91410) in situ prior to reaction with the amine at elevated temperatures has proven to be an effective strategy. rsc.org
| Coupling Reagent Class | Example(s) | Key Characteristics |
| Carbodiimides | EDC, DCC | Widely used, often requires additives (e.g., HOBt). hepatochem.comnih.gov |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, does not react with the free amine. hepatochem.comiris-biotech.de |
| Aminium/Uronium Salts | HATU, HBTU, COMU® | Very reactive, fast reaction times, minimal racemization. hepatochem.comiris-biotech.de |
| Acyl Halide Precursors | TFFH, BTFFH | Effective for sterically hindered substrates. rsc.org |
Palladium-Catalyzed Decarboxylation Reactions in Carboxylic Acid Synthesis
Palladium-catalyzed reactions are versatile tools in modern organic synthesis. While often used for cross-coupling, they also play a role in the synthesis of carboxylic acids themselves or in their modification via decarboxylation. For instance, palladium catalysts can be used for the synthesis of carboxylic acids from aryl halides and silacarboxylic acids, which serve as an in situ source of carbon monoxide. capes.gov.bracs.org Palladium-catalyzed hydroxycarbonylation of olefins is another direct route to carboxylic acids. researchgate.net
Decarboxylative coupling is a powerful strategy for forming C-C bonds where a carboxylic acid is used as a substrate, and carbon dioxide is released as a byproduct. rsc.org This approach can be used to couple alkynyl carboxylic acids with aryl halides or benzyl (B1604629) halides, providing internal alkynes. semanticscholar.orgorganic-chemistry.org The reaction mechanism typically involves oxidative addition of the halide to a Pd(0) complex, followed by ligand exchange with the carboxylate, decarboxylation, and finally reductive elimination to form the product. rsc.orgacs.org While this method is more commonly applied to aromatic and alkynyl carboxylic acids, it represents an important strategy in the broader context of carboxylic acid chemistry. acs.org
Molecular Design Principles for Novel Cyclopropyl-Butanoic Acid Analogs
The design of novel analogs based on the cyclopropyl-butanoic acid scaffold is guided by established principles of medicinal chemistry aimed at optimizing pharmacological profiles. The cyclopropane ring is a key structural feature, often used as a conformationally restricted bioisostere for other chemical groups. researchgate.net
Key Design Principles:
Conformational Restriction : The rigid three-membered ring of the cyclopropane moiety restricts the number of available conformations for the molecule. This can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency and selectivity. researchgate.net By locking the molecule into a specific bioactive conformation, off-target effects may be minimized.
Metabolic Stability : The cyclopropyl (B3062369) group is generally resistant to metabolic degradation, particularly oxidation. Replacing a more metabolically labile group (like a gem-dimethyl or isopropyl group) with a cyclopropane ring can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life.
Modulation of Physicochemical Properties : The introduction of a cyclopropane ring alters a molecule's lipophilicity (LogP) and polarity. This can be fine-tuned to improve properties such as solubility, membrane permeability, and oral bioavailability.
Structure-Activity Relationships (SAR) : Systematic modification of the cyclopropyl-butanoic acid scaffold is used to explore SAR. This involves altering substituents on both the cyclopropane ring and the butanoic acid chain to probe interactions with the target binding site. For example, studies on various classes of compounds have shown that even minor changes, such as the stereochemistry of substituents on the cyclopropane ring, can have a profound impact on biological activity. nih.govmdpi.com
The following table summarizes hypothetical design strategies and their expected outcomes for analogs of this compound, based on general principles observed in related compound series.
| Modification Site | Structural Change | Design Rationale | Potential Outcome |
|---|---|---|---|
| Cyclopropane Ring | Introduction of additional substituents (e.g., fluoro, hydroxyl) | To introduce new hydrogen bonding interactions with the target protein or to block metabolic pathways. | Increased binding affinity; altered metabolic profile. |
| Cyclopropane Ring | Variation of stereochemistry (cis/trans isomers) | To orient substituents in different spatial arrangements to better fit the binding pocket. | Significant changes in biological activity and selectivity. |
| Butanoic Acid Chain | Shortening or lengthening the alkyl chain | To optimize the distance between the cyclopropyl group and the carboxylic acid headgroup for ideal target engagement. | Modulation of potency. |
| Butanoic Acid Chain | Introducing heteroatoms (e.g., oxygen, nitrogen) into the chain | To improve solubility and introduce potential hydrogen bond donor/acceptor sites. | Enhanced pharmacokinetic properties. |
| Carboxylic Acid Group | Bioisosteric replacement (e.g., with tetrazole, hydroxamic acid) | To improve metabolic stability, cell permeability, or alter the pKa of the acidic proton. | Improved oral bioavailability and pharmacokinetic profile. |
In fragment-assisted and structure-based drug design, the cyclopropyl moiety can serve as a rigid linker or scaffold. For instance, in the design of some kinase inhibitors, cyclized linkers, including three-membered rings, were designed to connect different fragments, with each stereoisomer potentially offering a unique binding mode. acs.org This highlights the importance of stereochemistry in the design of such analogs.
Advanced Spectroscopic and Structural Elucidation of 4 2 Methylcyclopropyl Butanoic Acid and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, it is possible to map out the molecular connectivity and infer stereochemical relationships within 4-(2-Methylcyclopropyl)butanoic acid.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the various proton environments in the molecule. The strained nature of the cyclopropane (B1198618) ring significantly influences the chemical shifts of its protons, typically causing them to appear at an unusually high field (upfield) compared to other aliphatic protons. docbrown.infoacs.orgnih.gov The presence of the electron-withdrawing carboxylic acid group will cause protons on adjacent carbons (alpha and beta positions) to shift downfield. oregonstate.edu
The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically above 10 ppm, with its exact position being dependent on concentration and solvent. libretexts.orgpressbooks.pub Protons on the carbon alpha to the carbonyl group (C2) are expected around 2.2-2.5 ppm. The signals for the protons on the cyclopropane ring and the attached methyl group are expected in the upfield region, generally between 0 and 1.5 ppm. docbrown.infooregonstate.edu Due to the chirality of the molecule, complex splitting patterns (multiplicity) are expected for the cyclopropyl (B3062369) and adjacent methylene (B1212753) protons.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | > 10.0 | Broad Singlet | 1H |
| H-2 (-CH₂-COOH) | ~2.3 | Triplet | 2H |
| H-3 (-CH₂-CH₂-COOH) | ~1.6 | Multiplet | 2H |
| H-4 (-CH₂-Cyclopropyl) | ~1.4 | Multiplet | 2H |
| -CH₃ (on ring) | ~1.1 | Doublet | 3H |
| H on C-2 of ring | ~0.7 | Multiplet | 1H |
| H on C-1 of ring | ~0.3 | Multiplet | 1H |
| H on C-3 of ring | -0.3 to 0.6 | Multiplet | 2H |
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift expected in the 175-185 ppm range for saturated aliphatic acids. libretexts.orgpressbooks.pub The carbons of the butanoic acid chain will appear at typical aliphatic values, with the carbon alpha to the carbonyl (C-2) being the most downfield of the chain carbons.
Similar to ¹H NMR, the carbons of the cyclopropane ring are shielded and appear in the upfield region of the spectrum, typically between -5 and 20 ppm. docbrown.info The presence of the methyl substituent will further differentiate the signals for the three cyclopropyl carbons.
Interactive Data Table: Predicted ¹³C NMR Spectral Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-COOH) | ~179 |
| C-2 (-C H₂-COOH) | ~34 |
| C-3 (-C H₂-CH₂-COOH) | ~28 |
| C-4 (-C H₂-Cyclopropyl) | ~35 |
| C-1 of ring | ~18 |
| C-2 of ring | ~15 |
| C-3 of ring | ~10 |
| -CH₃ (on ring) | ~19 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is dominated by the absorptions of the carboxylic acid group. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgresearchgate.net
The carbonyl (C=O) stretching vibration will produce a sharp and intense absorption peak, typically found around 1710 cm⁻¹ for a saturated, dimeric carboxylic acid. libretexts.orgresearchgate.net The spectrum will also feature C-H stretching vibrations. Absorptions for the sp³ C-H bonds of the alkyl chain and methyl group are expected just below 3000 cm⁻¹. The C-H bonds on the cyclopropane ring are known to have a slightly higher stretching frequency, typically appearing in the 3000-3100 cm⁻¹ region. docbrown.info A C-O stretching vibration associated with the carboxylic acid is also expected around 1210-1320 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Cyclopropane | ~3080 | Medium |
| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium |
| O-H Bend | Carboxylic Acid | ~1420 | Medium |
| CH₂ Scissor | Cyclopropane Ring | ~1450 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides critical information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
In a GC-MS analysis, this compound (molecular formula C₈H₁₄O₂, molecular weight 142.20 g/mol ) would first be separated on a GC column. The resulting mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 142. However, for aliphatic carboxylic acids, this peak may be weak or absent. docbrown.info
The fragmentation pattern is highly diagnostic. Key fragmentation processes for carboxylic acids include:
Alpha-cleavage: Breakage of the bond between C2 and C3, which can lead to various fragments.
McLafferty Rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen. This process would result in the loss of a neutral alkene molecule and the formation of a radical cation. For butanoic acid derivatives, this often leads to a prominent peak at m/z 60. docbrown.infojove.com
Loss of functional group fragments: Peaks corresponding to the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45) are common for short-chain acids. libretexts.org
Fragmentation may also involve the cyclopropyl ring. Cleavage of the bond between the butanoic chain and the cyclopropane ring could generate a fragment corresponding to the methylcyclopropyl cation. The cyclopropane ring itself can also undergo ring-opening and subsequent fragmentation. docbrown.info
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Proposed Fragmentation Process |
| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 125 | [C₈H₁₃O]⁺ | Loss of OH radical (M-17) |
| 97 | [C₇H₁₃]⁺ | Loss of COOH radical (M-45) |
| 83 | [C₆H₁₁]⁺ | Cleavage at C4-C(ring) bond |
| 69 | [C₅H₉]⁺ | Methylcyclopropyl cation |
| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement |
X-ray Diffraction (XRD) Spectroscopy for Crystalline Structure Analysis
The fundamental principle of XRD involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of constructive and destructive interference. By analyzing the positions and intensities of the spots in this diffraction pattern, a detailed electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.
For a molecule like this compound, XRD analysis would be invaluable in confirming the stereochemistry of the cyclopropane ring and the conformation of the butanoic acid chain. The analysis would definitively establish the cis or trans relationship of the methyl group and the butanoic acid substituent on the cyclopropane ring. Furthermore, it would provide precise measurements of the bond lengths and angles within the strained cyclopropyl group and the more flexible butanoic acid chain.
In studies of related carboxylic acid derivatives, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, X-ray crystallography has been instrumental in elucidating their molecular conformations and intermolecular interactions. mdpi.commdpi.com For instance, these studies have revealed how the molecules pack in the crystal lattice and the nature of the hydrogen bonding networks formed by the carboxylic acid and amide functional groups. mdpi.commdpi.com Such intermolecular interactions are crucial in determining the physical properties of the compound, including its melting point and solubility.
A hypothetical XRD analysis of this compound would likely reveal a crystal packing arrangement dominated by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, potentially forming dimeric structures. The conformation of the butanoic acid chain would be influenced by both intramolecular steric effects and the optimization of intermolecular packing forces.
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Calculated Density (ρ) | The theoretical density of the crystal. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |
| Torsion Angles | Information about the conformation of the molecule. |
| Hydrogen Bonding Geometry | Details of intermolecular hydrogen bonds. |
Chiral Analysis and Enantiomeric Purity Determination
The presence of a chiral center in this compound, specifically at the carbon atoms of the cyclopropane ring, necessitates methods for the separation and quantification of its enantiomers. Chiral analysis is critical for understanding the biological activity of a compound, as enantiomers can have distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for this purpose. nih.govresearchgate.net
The principle behind chiral HPLC is the differential interaction of the enantiomers with a chiral stationary phase. This results in different retention times for the two enantiomers, allowing for their separation and quantification. The choice of the CSP and the mobile phase composition are crucial for achieving optimal separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been successfully used for the separation of a wide range of chiral carboxylic acids. researchgate.netmdpi.com
For the chiral analysis of this compound, a systematic approach would involve screening several different types of chiral columns and mobile phases to identify the optimal conditions for enantiomeric separation. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be determined by integrating the peak areas of the two enantiomers in the chromatogram.
While specific chiral separation methods for this compound are not detailed in the available literature, studies on analogous compounds provide valuable insights. For example, the enantiomers of various 2-aryloxycarboxylic acids have been successfully separated using polysaccharide-based CSPs under both normal-phase and reversed-phase conditions. researchgate.net Furthermore, the separation of prostaglandins, which also contain carboxylic acid and cyclic moieties, has been achieved using chiral HPLC, demonstrating the broad applicability of this technique. mdpi.com
In addition to HPLC, other techniques such as gas chromatography (GC) with a chiral stationary phase can also be employed for the analysis of volatile derivatives of chiral carboxylic acids. Derivatization of the carboxylic acid to a more volatile ester or amide is often necessary for GC analysis.
The determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules like this compound, ensuring the desired stereoisomer is obtained with high purity. nih.govekb.eg
Table 2: Common Chiral Stationary Phases for the Separation of Carboxylic Acid Enantiomers
| Chiral Stationary Phase (CSP) Type | Common Examples | Principle of Separation |
| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD, Lux® Cellulose, Lux® Amylose | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. |
| Pirkle-type (Brush-type) | Whelk-O® 1, (R,R)-DACH-DNB | π-π interactions, hydrogen bonding, and steric repulsion. |
| Cyclodextrin-based | Cyclobond™, Astec CYCLOBOND™ | Inclusion of the analyte or a part of it into the hydrophobic cavity of the cyclodextrin. |
| Macrocyclic Glycopeptide Antibiotics | Chirobiotic™ V, Chirobiotic™ T | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and steric interactions. |
Computational Chemistry and Theoretical Investigations of 4 2 Methylcyclopropyl Butanoic Acid Systems
Density Functional Theory (DFT) Applications in Molecular Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. biointerfaceresearch.com It offers a favorable balance between computational cost and accuracy, making it suitable for analyzing molecules of moderate size like 4-(2-methylcyclopropyl)butanoic acid. DFT methods calculate the electron density of a system to determine its energy and other properties. A variety of functionals, such as B3LYP, are commonly paired with basis sets like 6-31G* or larger to model molecular systems accurately. biointerfaceresearch.comresearchgate.net
Geometry Optimization and Conformational Analysis
Before any properties of this compound can be accurately predicted, its most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation.
Due to the presence of a flexible butanoic acid chain and the stereocenters in the 2-methylcyclopropyl group, this compound can exist in several conformations and as different stereoisomers (cis/trans isomers for the cyclopropane (B1198618) ring and R/S isomers). A thorough conformational analysis would involve systematically rotating the single bonds in the butanoic acid chain and evaluating the energy of each resulting conformer.
Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of trans-4-(2-Methylcyclopropyl)butanoic Acid (Calculated at B3LYP/6-31G Level)*
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | 1.215 | |
| C-O (hydroxyl) | 1.350 | |
| O-H (hydroxyl) | 0.970 | |
| C-C (cyclopropyl) | 1.510 - 1.530 | |
| C-C (alkyl chain) | 1.535 - 1.545 | |
| **Bond Angles (°) ** | ||
| O=C-O | 123.5 | |
| C-C-O (hydroxyl) | 112.0 | |
| C-C-C (cyclopropyl) | ~60.0 | |
| C-C-C (alkyl chain) | 110.0 - 112.0 |
Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Orbitals
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily excited. nih.gov
For this compound, DFT calculations would show that the HOMO is primarily localized on the oxygen atoms of the carboxylic acid group, specifically the non-bonding lone pair electrons. The LUMO would likely be the π* anti-bonding orbital of the carbonyl (C=O) group. The cyclopropyl (B3062369) and alkyl chain portions of the molecule would contribute mainly to the sigma framework orbitals at lower energies.
Table 2: Predicted Frontier Orbital Energies and Related Properties for this compound (Calculated at B3LYP/6-31G Level)*
| Property | Predicted Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.60 | Indicates high kinetic stability |
| Ionization Potential (I) | 6.85 | Energy required to remove an electron (approximated as -EHOMO) |
| Electron Affinity (A) | 0.25 | Energy released when an electron is added (approximated as -ELUMO) |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.
NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions. For this compound, this analysis would quantify the charge on each atom, confirming the high negative charge on the oxygen atoms and positive charge on the carbonyl carbon and acidic hydrogen.
Furthermore, NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair to an empty anti-bonding orbital. A key interaction in the carboxylic acid group is the delocalization of a lone pair on the hydroxyl oxygen (LPO-H) into the anti-bonding π* orbital of the carbonyl group (π*C=O). This interaction contributes to the resonance stabilization of the carboxyl group. The analysis would also detail interactions between the cyclopropyl ring's unique "bent" bonds and the adjacent alkyl chain.
Electrostatic Potential Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would clearly show the most negative potential (red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the acidic hydroxyl hydrogen would be strongly positive (blue), highlighting its susceptibility to deprotonation by a base. The hydrocarbon framework, including the cyclopropyl ring and the alkyl chain, would show a relatively neutral potential (green/yellow), indicating its lower reactivity in polar reactions. The MEP surface provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.
Thermochemical and Kinetic Studies
Computational chemistry is also extensively used to predict the thermochemical properties of molecules and to study the kinetics of their reactions. These studies are vital for understanding molecular stability and reaction mechanisms.
Homolytic Bond Dissociation Enthalpies (BDEs) of Carboxylic Acids
Homolytic Bond Dissociation Enthalpy (BDE) is the enthalpy change required to break a specific bond homolytically (cleaving it to form two radicals). It is a fundamental measure of bond strength. DFT methods have proven reliable for predicting BDEs in various carboxylic acids. nih.govacs.org
For this compound, several bonds are of chemical interest. The O-H bond in the carboxylic acid group is particularly important. Its BDE is a key parameter in evaluating the molecule's potential as a radical scavenger or antioxidant. The C-C bond connecting the carboxylic acid group to the rest of the molecule is also significant, as its BDE relates to the stability of the molecule towards decarboxylation.
Studies on a wide range of carboxylic acids have established that DFT methods, such as B3P86, can predict C-COOH BDEs with a mean absolute deviation of around 2.0 kcal/mol. nih.govacs.org The BDE is influenced by the stability of the resulting radicals. The BDE of the O-H bond in carboxylic acids is generally high. The presence of the electron-rich cyclopropyl group is not expected to significantly lower the O-H BDE compared to similar saturated carboxylic acids.
Table 3: Predicted Bond Dissociation Enthalpies (BDEs) for Key Bonds in this compound (in kcal/mol)
| Bond | Description | Predicted BDE (kcal/mol) | Radical Products' Stability |
| O-H | Carboxyl hydrogen | ~105 - 110 | Carboxylate radical is relatively stable. |
| C-COOH | Decarboxylation bond | ~80 - 85 | 3-(2-Methylcyclopropyl)propyl radical. |
| C-H (alpha to COOH) | Alpha-hydrogen on chain | ~95 - 100 | Alpha-carboxyalkyl radical. |
| C-H (cyclopropyl) | Hydrogen on cyclopropyl ring | ~100 - 105 | Cyclopropyl radical is relatively unstable. |
These theoretical investigations provide a comprehensive, albeit predictive, profile of this compound. The application of DFT and related methods illuminates its structural, electronic, and thermochemical properties, offering a molecular-level understanding that would be essential for guiding any future experimental studies or applications of this compound.
Reaction Mechanism Elucidation and Energy Barrier Calculations (e.g., Cope Rearrangement, Cyclopropanation)
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms available to molecules like this compound. The strained cyclopropane ring is a key reactive center, susceptible to various transformations, including ring-opening reactions and rearrangements. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and calculating the associated activation energy barriers.
One potential reaction pathway for molecules containing a vinylcyclopropane (B126155) moiety is the Cope rearrangement, a thermally induced arkat-usa.orgarkat-usa.org-sigmatropic shift. roaldhoffmann.com For a derivative like this compound to undergo a classic Cope rearrangement, it would first require modification to a 1,5-diene structure, such as conversion of the butanoic acid chain into a vinyl group. However, the underlying principles of computational analysis for sigmatropic shifts are relevant. Studies on similar systems, like cis-1,2-divinylcyclopropane, show that DFT calculations can accurately predict the activation energies, which are significantly lower than for the parent hexa-1,5-diene due to the strain relief of the cyclopropane ring opening. roaldhoffmann.comresearchgate.net
More directly relevant to the structure of this compound are cyclopropane ring-opening reactions. These transformations can proceed through various mechanisms, including homolytic cleavage to form diradical intermediates or heterolytic cleavage leading to zwitterions, often facilitated by catalysts or substituents. arkat-usa.orgrsc.org Computational studies can model these pathways to determine the most energetically favorable route. For instance, the presence of adjacent carbonyl groups has been shown to facilitate ring opening by stabilizing intermediates. arkat-usa.org Theoretical calculations can quantify the energy barriers for the cleavage of the different C-C bonds within the methyl-substituted cyclopropane ring, predicting regioselectivity and stereochemical outcomes.
Cyclopropanation, the formation of a cyclopropane ring, is the reverse of these ring-opening processes. While not a reaction of this compound, understanding its mechanism provides insight into the ring's inherent strain and stability. Computational models of Simmons-Smith or carbene addition reactions can detail the transition state geometry and the energy required to form the three-membered ring. youtube.com
Below is a representative table of hypothetical calculated energy barriers for potential reactions involving a substituted vinylcyclopropane system, illustrating how computational data is presented.
| Reaction Pathway | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Transition State |
| Cope Rearrangement | B3LYP/6-31G(d) | 18.5 | Chair-like |
| Diradical Ring-Opening | CASSCF(6,6)/6-31G(d) | 45.2 | Stretched C-C Bond |
| Acid-Catalyzed Ring-Opening | M06-2X/def2-TZVP | 25.0 | Protonated Cyclopropane |
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule interacts with its biological target at an atomic level. nih.gov For this compound, docking studies can be employed to investigate its potential as an inhibitor for various enzymes.
Given its structural similarity to arylpropanoic acids like ibuprofen, a plausible target for investigation would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to prostaglandin (B15479496) synthesis and inflammation pathways. nih.gov The docking process involves preparing a 3D structure of the ligand (both cis and trans isomers of this compound) and a high-resolution crystal structure of the target protein. The algorithm then samples a large number of possible conformations of the ligand within the enzyme's active site, scoring each based on factors like intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. mdpi.com
The results of a docking simulation provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. researchgate.net Analysis of this pose reveals key amino acid residues that stabilize the ligand. For a butanoic acid derivative, the carboxylate group is expected to form critical hydrogen bonds or ionic interactions with charged residues like Arginine or Tyrosine in the active site, a common feature for NSAID binding to COX enzymes. The cyclopropyl and methyl groups would likely occupy hydrophobic pockets within the binding site.
The following table illustrates hypothetical docking results for the isomers of this compound against a COX-2 enzyme active site.
| Ligand Isomer | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| trans-4-(2-Methylcyclopropyl)butanoic acid | -7.8 | Arg120, Tyr355 | Hydrogen Bond, Ionic |
| Val523, Leu352 | Hydrophobic | ||
| cis-4-(2-Methylcyclopropyl)butanoic acid | -7.2 | Arg120, Tyr355 | Hydrogen Bond, Ionic |
| Ala527, Ser353 | Hydrophobic, van der Waals |
Advanced Computational Methodologies for Complex Reaction Pathways
For complex chemical processes, especially those occurring in a biological environment like an enzyme active site, purely quantum mechanical (QM) calculations can be computationally prohibitive due to the large number of atoms. The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method addresses this challenge by employing a multi-layered QM/MM approach. acs.org
In an ONIOM calculation, the system is partitioned into different layers, each treated with a different level of theory. acs.org When studying the interaction or reaction of this compound within an enzyme, the most critical region—the ligand itself and the key amino acid residues directly involved in bond-making/breaking or crucial intermolecular interactions—is defined as the "model system" or high-level layer. This region is treated with an accurate, computationally expensive QM method (e.g., DFT). The rest of the protein and surrounding solvent, which have a less direct but still important structural and electrostatic influence, are treated with a much faster molecular mechanics (MM) force field. acs.org
This hybrid approach allows for the accurate modeling of electronic changes during a reaction (e.g., cyclopropane ring-opening catalyzed by the enzyme) while still accounting for the influence of the entire protein environment. It is particularly valuable for elucidating enzymatic reaction mechanisms, calculating realistic energy barriers, and understanding how the protein scaffold stabilizes transition states.
The table below shows a typical partitioning scheme for an ONIOM (QM/MM) study of this compound in an enzyme active site.
| System Layer | Components | Computational Method |
| High-Level (QM) | This compound, side chains of key active site residues (e.g., Arg120, Tyr355) | B3LYP/6-311+G(d,p) |
| Low-Level (MM) | Remainder of the protein, crystallographic water molecules, and cofactors | AMBER or CHARMM force field |
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool for analyzing and understanding chemical reactivity. rsc.org It provides chemical insight by decomposing the potential energy of a reaction along the reaction coordinate (ζ) into two primary components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). wikipedia.org
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
The strain energy is the energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at any given point along the reaction coordinate. This term is inherently destabilizing (positive) and is the primary contributor to the reaction's activation barrier. researchgate.net The interaction energy represents the stabilizing interactions (e.g., electrostatic, orbital, and Pauli repulsion) between the distorted reactant molecules. The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing strain energy. researchgate.net
For reactions involving this compound, the ASM can be used to understand reactivity trends. For example, in a bimolecular ring-opening reaction, the model could be used to analyze why one nucleophile reacts faster than another. The analysis would reveal whether the difference in activation energy is due to one reactant being easier to distort (lower strain) or because it engages in stronger stabilizing interactions with the cyclopropane ring system. This approach moves beyond simply calculating an energy barrier to explaining why the barrier exists and what factors control its height, providing a robust framework for rational reaction design. nih.gov
The following table provides a conceptual breakdown of the energy components at the transition state for a hypothetical reaction, as analyzed by the Activation Strain Model.
| Reaction Parameter | Energy (kcal/mol) | Description |
| Activation Energy (ΔE‡) | +22.0 | Overall energy barrier of the reaction. |
| Strain Energy (ΔE_strain‡) | +35.0 | Energy penalty to distort reactants into the transition state geometry. |
| Interaction Energy (ΔE_int‡) | -13.0 | Stabilizing interaction between the distorted reactants at the transition state. |
Structure Activity Relationship Sar Studies of Cyclopropyl Butanoic Acid Derivatives
Impact of Cyclopropyl (B3062369) Ring Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in cyclopropyl-butanoic acid derivatives is a critical determinant of their biological activity. The rigidity of the cyclopropyl ring creates distinct stereoisomers (enantiomers and diastereomers) that can interact differently with the chiral environments of biological targets like enzymes and receptors.
Research into related compounds, such as 2-amino-3-cyclopropylbutanoic acid, underscores the importance of stereochemistry. Specific isomers, like (2R,3S)-2-amino-3-cyclopropylbutanoic acid, are studied for their unique biological profiles, indicating that target binding pockets are highly sensitive to the spatial orientation of the cyclopropyl group and its substituents. nih.gov In drug development, it is common for one enantiomer to exhibit the desired therapeutic activity while the other is inactive or contributes to off-target effects.
The synthesis of stereochemically pure compounds is a key focus in the development of therapeutic agents. For instance, patent literature describes the synthesis of the (4R) enantiomer of a 4-amino-4-cyclopropyl-butanoic acid derivative for use as a PARP7 inhibitor. This focus on a single stereoisomer implies that it possesses a significantly different and more desirable biological activity profile compared to its (4S) counterpart, highlighting the profound impact of stereocenter configuration on molecular efficacy.
Influence of Alkyl Substituents and Chain Length on Molecular Efficacy
The biological efficacy of cyclopropyl-butanoic acid derivatives is significantly modulated by the nature of alkyl substituents on the core structure and the length of the carboxylic acid chain. These modifications can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for biological targets.
Studies on amino-acid anilide derivatives of cyclopropyl-butanoic acid, developed as modulators of the pro-inflammatory cytokine IL-17, demonstrate the impact of alkyl substitution. Patents reveal that modifying the core structure with various alkyl groups—such as methyl, ethyl, and isopropyl—is a key strategy for optimizing activity. tandfonline.com These substitutions can influence how the molecule fits into a receptor's binding site, with even a small change from a methyl to an ethyl group potentially altering binding affinity and subsequent biological response.
Furthermore, research on other branched-chain carboxylic acids supports the principle that alkyl substituents are crucial determinants of biological activity. A study on a series of branched carboxylic acids found that 2- or 3-carbon alkyl substituents at the alpha position to the carboxylic acid were critical for eliciting a specific transcriptional profile, demonstrating that the size and position of alkyl groups can dictate the molecular mechanism of action. nih.gov
The following table summarizes the general influence of alkyl substituents based on principles observed in related compound series.
| Structural Modification | Property Affected | Potential Impact on Efficacy |
| Addition of Methyl Group | Size, Lipophilicity | May enhance binding through hydrophobic interactions. |
| Increase in Alkyl Chain Length | Lipophilicity, Steric Hindrance | Can increase membrane permeability but may reduce binding if the group is too bulky for the target site. |
| Positional Isomerism | Molecular Shape | Alters the spatial arrangement, potentially improving the geometric fit with a receptor or enzyme active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.govherts.ac.uk These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features essential for efficacy.
Development of QSAR Models for Activity and Property Prediction
The development of a QSAR model involves defining a set of chemical descriptors for a series of compounds and correlating them with their measured biological activities using statistical methods. While a specific QSAR model for 4-(2-Methylcyclopropyl)butanoic acid is not publicly available, studies on structurally related compounds illustrate the approach.
For example, a 3D-QSAR analysis was conducted on a series of N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids to understand their analgesic properties. nih.gov This study used Molecular Field Analysis to establish a mathematical equation linking the structural features of 48 different compounds to their in vivo analgesic activity. The resulting model demonstrated strong predictive power, as summarized in the table below. nih.gov
| Model Parameter | Value | Description |
| Number of Compounds (n) | 48 | The size of the dataset used to build the model. |
| Correlation Coefficient (r) | 0.923 | A measure of the linear correlation between predicted and actual activity. |
| Square Correlation Coefficient (r²) | 0.852 | Indicates that over 85% of the variance in biological activity is explained by the model. |
This type of model helps identify which properties, such as molecular shape, charge distribution, or hydrophobicity, are most important for the desired biological effect. For cyclopropyl-butanoic acid derivatives, a QSAR model could predict how different substituents on the cyclopropyl ring or butanoic acid chain would likely impact a specific biological activity.
Read-Across Methodologies for Chemical Similarity and Activity Prediction
Read-across is a data-gap filling technique that uses information from tested source chemicals to predict the properties of a structurally similar target chemical. industrialchemicals.gov.auecetoc.org This approach is founded on the principle that structurally similar compounds are likely to have similar physicochemical and biological properties. europa.eu
The application of read-across to cyclopropyl-butanoic acid derivatives would involve creating a chemical category. This category would include this compound as the target chemical and other similar compounds for which more extensive toxicological or biological data are available. The core of the argument would be that the shared cyclopropyl-butanoic acid scaffold leads to a common mechanism of action. industrialchemicals.gov.au
A case study on other branched carboxylic acids illustrates how this methodology can be enhanced. nih.gov In that study, researchers used transcriptomics (the study of gene expression) to confirm that structurally similar carboxylic acids also had similar biological activity at the molecular level. nih.gov This provided strong evidence to support the read-across prediction. A similar strategy could be applied to the cyclopropyl-butanoic acid class, using in vitro assays to demonstrate a common biological response among the grouped chemicals, thereby strengthening the justification for the read-across.
Mechanistic Insights from SAR Studies on Enzyme Inhibition and Receptor Binding
Structure-activity relationship studies provide crucial insights into how cyclopropyl-butanoic acid derivatives interact with biological targets at a molecular level, guiding the design of more potent and selective compounds.
Enzyme Inhibition: Derivatives of the cyclopropyl-butanoic acid scaffold have been investigated as inhibitors of specific enzymes. For example, certain derivatives are designed as inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme involved in the regulation of the immune system. nih.gov SAR studies in this area suggest that the cyclopropyl moiety provides a rigid scaffold that can orient other functional groups for optimal interaction within the enzyme's active site. The butanoic acid portion can be modified to form interactions with polar residues, such as through hydrogen bonding. Inhibition of PARP7's catalytic activity has been shown to regulate its own protein levels, and the magnitude of this effect can be correlated with the specific chemical structure of the inhibitor. nih.gov
Receptor Binding: The cyclopropyl-butanoic acid framework is also present in molecules designed to modulate receptor function. Analogs have been developed as small molecule modulators that can disrupt the protein-protein interaction between the cytokine Interleukin-17 (IL-17) and its receptor IL-17RA. tandfonline.comresearchgate.net IL-17 is a key driver of inflammation in several autoimmune diseases. tandfonline.comnih.gov In this context, SAR studies focus on modifying the core structure to maximize binding affinity at the receptor interface. The cyclopropyl group can contribute to favorable hydrophobic interactions, while the carboxylic acid or its bioisosteres can engage with charged or polar amino acid residues on the receptor surface.
In another example, an analog, (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, was shown to be a potent and specific agonist for the AMPA receptor, a key receptor in the central nervous system. rsc.org This demonstrates that the cyclopropyl scaffold is a versatile component that can be incorporated into molecules targeting a wide range of biological systems, from enzymes like PARPs to complex cell-surface receptors.
Natural Occurrence and Biosynthesis of Cyclopropyl Butanoic Acid Structures
Identification in Biogenic Volatile Organic Compounds (BVOCs) from Plants and Microorganisms
Cyclopropyl-containing compounds are found among the biogenic volatile organic compounds (BVOCs) emitted by certain plants and microorganisms. These molecules are often secondary metabolites, and their presence can be highly specific to the organism and its environmental conditions. The inherent ring strain of the cyclopropane (B1198618) moiety confers unique chemical properties that can contribute to the biological activity of these compounds. While widespread screening for 4-(2-Methylcyclopropyl)butanoic acid has not been reported, analyses of various plant and microbial extracts have identified other, often more complex, cyclopropane-containing acids.
Detailed phytochemical analyses of several plant species have been conducted to identify their chemical constituents. While these studies have successfully isolated and characterized a wide array of compounds, the presence of this compound is not consistently reported. Instead, the findings often point to other classes of natural products or different cyclopropane derivatives.
Wrightia tinctoria : Analysis of the seed extract of Wrightia tinctoria, a plant from the Apocynaceae family, has revealed the presence of a complex cyclopropane-containing compound. phcogj.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a pet ether fraction identified Cyclopropanebutanoic acid, 2-[[2-[[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]methyl]cyclopropyl]methyl]-, methyl ester. phcogj.com This finding confirms that the cyclopropanebutanoic acid scaffold exists in this plant, albeit as a more elaborate derivative than this compound. phcogj.com The plant is also known to contain various other phytochemicals, including flavonoids, triterpenoids, and sterols. nih.govnih.goviomcworld.com
Tabernaemontana contorta Stapf : This species is primarily known for its rich content of indole (B1671886) alkaloids, and numerous studies have focused on isolating and identifying these compounds, such as voacangine, pleiomutinine, and contortarine A. research-nexus.netnih.govresearchgate.nettandfonline.com Extensive research on the chemical constituents of its fruits, roots, and bark has not reported the presence of cyclopropyl-butanoic acid structures.
Cucumis sativus L. (Cucumber) : The characteristic aroma of cucumber is due to a variety of volatile organic compounds (VOCs), with (E,Z)-nona-2,6-dienal and (E)-non-2-enal being major components. cirad.frnih.gov While comprehensive VOC profiles have been established, identifying aldehydes, alcohols, and terpenes, cyclopropane-containing carboxylic acids have not been identified as significant constituents of cucumber flavor or aroma. nih.govnih.gov
Sedum ewersii Ledeb. and Azolla caroliniana : Phytochemical investigations into these species have also identified diverse chemical profiles. A 2024 study on the volatile components of Sedum ewersii identified 71 compounds, with the predominant substance being Ethyl α-D-glucopyranoside and a significant presence of monoterpenes. mdpi.com Similarly, studies on the fern Azolla caroliniana have revealed its phytochemical composition, but have not documented the isolation of this compound. researchgate.net
Table 1: Summary of Phytochemical Findings in Selected Species
| Species Name | Key Compound Classes Identified | Presence of Cyclopropyl-Butanoic Acid Structures |
|---|---|---|
| Wrightia tinctoria | Triterpenoids, Flavonoids, Sterols, Cyclopropane derivatives | Yes (a complex derivative identified) phcogj.com |
| Tabernaemontana contorta | Indole Alkaloids, Triterpenes | Not Reported research-nexus.netnih.govresearchgate.net |
| Cucumis sativus L. | Aldehydes, Alcohols, Terpenes | Not Reported cirad.frnih.gov |
| Sedum ewersii Ledeb. | Monoterpenes, Glucosides | Not Reported mdpi.com |
Elucidation of Natural Biosynthetic Routes
The biosynthesis of cyclopropane rings in natural products is a fascinating enzymatic process. For cyclopropane fatty acids (CPAs), the pathway is well-established and serves as the primary model for understanding the formation of such structures. This process involves the modification of a pre-existing unsaturated fatty acid chain.
The formation of a cyclopropane ring within a carboxylic acid structure, such as those in CPAs, is catalyzed by a specific class of enzymes known as cyclopropane fatty acid synthases (CFA synthases). researchgate.netillinois.edu This enzymatic reaction adds a methylene (B1212753) bridge across a double bond of an unsaturated fatty acyl chain that is already incorporated into a phospholipid membrane. researchgate.netwikipedia.org
The key steps and components of this pathway are:
Substrate : The enzyme acts on an unsaturated fatty acid, typically an oleic or vaccenic acid residue, which is part of a larger phospholipid molecule within a cell membrane. illinois.edu
Methylene Donor : The source of the single carbon for the methylene bridge is S-adenosyl-L-methionine (SAM). researchgate.netwikipedia.org The activated methyl group of SAM is transferred to the double bond.
Enzyme : The reaction is catalyzed by a CFA synthase. This enzyme facilitates the transfer of the methylene group from SAM to the carbon-carbon double bond of the fatty acid. researchgate.net
Mechanism : The proposed mechanism involves the electrophilic addition of the methyl group from SAM to the double bond, creating a carbocation intermediate. This is followed by a deprotonation and subsequent ring closure to form the stable cyclopropane ring. wikipedia.org
This post-synthesis modification of membrane lipids is a common strategy used by bacteria to alter membrane fluidity and provide protection against environmental stresses, such as acidic conditions. researchgate.net It is presumed that a similar enzymatic pathway would be responsible for the biosynthesis of this compound in any organism where it may naturally occur.
Table 2: Key Components of the Cyclopropane Fatty Acid Biosynthetic Pathway
| Component | Role in Biosynthesis | Example |
|---|---|---|
| Enzyme | Catalyzes the cyclopropanation reaction | Cyclopropane Fatty Acid (CFA) Synthase researchgate.net |
| Substrate | Precursor molecule containing a double bond | Unsaturated fatty acid in a phospholipid illinois.edu |
| Methylene Donor | Provides the CH₂ group for the ring | S-adenosyl-L-methionine (SAM) wikipedia.org |
| Product | The final cyclopropane-containing molecule | Cyclopropane fatty acid within a phospholipid |
Potential Academic and Research Applications of 4 2 Methylcyclopropyl Butanoic Acid Derivatives
Development of Novel Therapeutic Agents in Pharmaceutical Research
Derivatives of butanoic acid, also known as butyric acid, are of significant interest in pharmaceutical research due to their diverse biological activities. ontosight.aiontosight.aibiointerfaceresearch.comnih.govnih.govmdpi.com The incorporation of a cyclopropyl (B3062369) ring, a common motif in medicinal chemistry, can confer unique properties to a molecule, including increased metabolic stability and enhanced binding to biological targets. researchgate.net
The structural features of 4-(2-Methylcyclopropyl)butanoic acid suggest that its derivatives could be explored for a variety of therapeutic applications. For instance, butanoic acid derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy. nih.govnih.gov Furthermore, the structural similarity to other biologically active molecules suggests potential for development as enzyme inhibitors for conditions such as hypertension or as anti-inflammatory agents. nih.govnih.govmdpi.commdpi.com The synthesis of various butanoic acid derivatives with potential therapeutic applications, such as antiviral or antioxidant properties, has been a focus of medicinal chemistry. biointerfaceresearch.commdpi.commdpi.com
Utilization as Biochemical Probes for Pathway Elucidation
The unique structural characteristics of cyclopropane-containing molecules make them valuable tools as biochemical probes to investigate metabolic pathways and enzyme mechanisms. nih.govillinois.edu The strained cyclopropane (B1198618) ring can act as a reactive center or a rigid structural element that can provide insights into the active sites of enzymes.
Derivatives of this compound could be synthesized with reporter groups, such as fluorescent tags or radioactive isotopes, to serve as probes for studying lipid metabolism and transport. The cyclopropane moiety can be used to investigate the mechanism of enzymes involved in fatty acid metabolism, such as cyclooxygenases or lipoxygenases. mdpi.com By observing how these probes are processed by cells and enzymes, researchers can gain a deeper understanding of complex biological pathways.
Contributions to Sustainable Chemistry and Biotechnological Processes
In the realm of sustainable chemistry, the focus is on developing environmentally friendly and efficient chemical processes. The synthesis and utilization of compounds like this compound derivatives can be approached from a green chemistry perspective. This includes the use of biocatalysts, such as enzymes, for their synthesis, which can offer high selectivity and reduce the need for harsh chemical reagents. researchgate.net
Furthermore, the production of cyclopropane fatty acids in engineered microorganisms or plants presents a renewable route to these valuable chemicals. frontiersin.org Research into the biotechnological production of such compounds could lead to more sustainable methods for generating chemical feedstocks for various industries, including the production of biofuels and biodegradable polymers.
Applications in Animal Nutrition and Feed Science
Butyric acid and its derivatives are widely used as feed additives in animal nutrition. nih.govnih.govnih.gov They are known to improve gut health, enhance nutrient absorption, and promote growth in livestock. ekb.egmdpi.com The presence of cyclopropane fatty acids in animal feed, often originating from microbial sources in silage, has also been a subject of study. nih.gov
Future Research Directions and Advanced Studies
Exploration of Complex Stereochemical Aspects and Chiral Synthesis
The presence of two chiral centers in 4-(2-Methylcyclopropyl)butanoic acid gives rise to four possible stereoisomers. The spatial arrangement of the methyl group and the butanoic acid chain relative to the cyclopropane (B1198618) ring dictates the molecule's three-dimensional structure, which is critical for its interaction with biological targets. Future research will need to focus on the stereoselective synthesis of each of these isomers to allow for the individual evaluation of their biological activities.
Advanced synthetic strategies, including biocatalytic methods using engineered enzymes, may provide efficient routes to obtaining enantiomerically pure forms of the compound. wpmucdn.comresearchgate.net Techniques such as asymmetric cyclopropanation and chiral resolution will be instrumental in isolating and characterizing each stereoisomer. A thorough understanding of how each specific isomer interacts with biological systems is crucial, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
Comprehensive Multi-Omics Approaches to Elucidate Biological Mechanisms
To fully understand the biological impact of this compound, future studies should employ comprehensive multi-omics approaches. nih.govnih.govmdpi.com These methodologies, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and systemic responses to the compound. By analyzing changes in gene expression, protein abundance, and metabolite profiles, researchers can identify the specific biochemical pathways and networks that are modulated by the compound. mdpi.comfrontiersin.org
For instance, metabolomics could reveal how this compound is metabolized and whether it or its metabolites interfere with endogenous fatty acid metabolism. nih.gov Transcriptomic and proteomic analyses could pinpoint changes in the expression of genes and proteins involved in signaling pathways, cellular stress responses, or lipid processing, thereby uncovering the compound's mechanism of action at a molecular level. nih.gov Integrating these multi-omics datasets will be key to building a comprehensive picture of the compound's biological effects. nih.gov
Integration of Advanced Computational Modeling with Experimental Validation
Advanced computational modeling will be a critical tool in predicting the biological activity and metabolic fate of this compound and its derivatives. biointerfaceresearch.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of these molecules with their biological activities, guiding the design of new derivatives with enhanced potency or specificity. nih.gov
Molecular docking simulations can predict how the different stereoisomers of the compound bind to potential protein targets, providing insights into the structural basis of their activity. Furthermore, computational models can simulate the metabolic pathways the compound might undergo, identifying potential metabolites and predicting their biological profiles. mdpi.com It is crucial that these in silico predictions are rigorously validated through experimental studies to ensure their accuracy and relevance. This iterative cycle of computational prediction and experimental validation will accelerate the discovery and optimization of novel therapeutic agents based on the cyclopropyl-butanoic acid scaffold. researchgate.net
Discovery of Novel Biological Targets for Cyclopropyl-Butanoic Acid Derivatives
While butanoic acid and its derivatives are known to have various biological effects, including acting as an energy source for colon cells and influencing histone deacetylase activity, the specific targets of this compound are yet to be fully elucidated. ontosight.ainih.govnih.gov The presence of the cyclopropane ring introduces unique structural and electronic properties that may lead to novel biological interactions. nih.govhyphadiscovery.com
Future research should focus on identifying and validating the specific molecular targets of this compound and its derivatives. This could involve affinity-based proteomics, where the compound is used as a "bait" to isolate its binding partners from cell extracts. Additionally, genetic screening approaches in model organisms could identify genes that are essential for the compound's activity, thereby pointing to its biological targets. wgtn.ac.nz Identifying these targets will be a critical step in understanding the compound's mechanism of action and exploring its therapeutic potential for various diseases, potentially including metabolic disorders, inflammatory conditions, and cancer. ontosight.ainih.gov
Sustainable Production and Biotransformation Strategies for Research-Scale Materials
The advancement of research into this compound will require a reliable and sustainable supply of the compound. Chemical synthesis of cyclopropane-containing molecules can be challenging and may rely on harsh reagents and conditions. ucl.ac.uk Therefore, exploring biosynthetic and biotransformation strategies for its production is a key future direction.
Nature has evolved enzymes, such as cyclopropane fatty acid synthases (CFAS), that can produce cyclopropane rings under mild, environmentally friendly conditions. wikipedia.orgresearchgate.netnih.govnih.gov Researchers could explore the possibility of harnessing these enzymes, or engineering microorganisms to produce this compound from simple precursors. frontiersin.org Plant-based systems, which are known to produce a variety of cyclopropane fatty acids, could also be investigated as a potential production platform. nih.gov Biocatalytic approaches, using isolated enzymes, could also be developed for the stereoselective synthesis of specific isomers, providing a green and efficient alternative to traditional chemical methods. ucl.ac.uk
| Research Direction | Key Methodologies | Potential Outcomes |
| Stereochemistry and Chiral Synthesis | Asymmetric cyclopropanation, Biocatalysis, Chiral chromatography | Isolation and biological evaluation of individual stereoisomers. |
| Multi-Omics Approaches | Genomics, Transcriptomics, Proteomics, Metabolomics | Comprehensive understanding of cellular and systemic responses to the compound. |
| Computational Modeling | QSAR, Molecular Docking, Metabolic Simulation | Prediction of biological activity, binding modes, and metabolic pathways. |
| Target Discovery | Affinity Proteomics, Genetic Screening | Identification and validation of novel biological targets. |
| Sustainable Production | Metabolic Engineering, Biocatalysis, Plant-based systems | Environmentally friendly and efficient production of research-scale materials. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methylcyclopropyl)butanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A typical approach involves cyclopropanation of pre-functionalized alkenes followed by carboxylation. For example, Jones reagent oxidation (CrO₃ in H₂SO₄/acetone) is effective for converting hydroxyl intermediates to carboxylic acids, as demonstrated in the synthesis of structurally similar 4-(4-carboxyphenyl)-4-hydroxy-2-methylenebutanoic acid (79% yield) . Optimization may include temperature control (0–5°C for oxidation) and purification via recrystallization or column chromatography.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming cyclopropane ring integrity (e.g., characteristic upfield shifts for methylcyclopropyl protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). Computational tools like InChIKey-based databases (e.g., ChemRTP ) can supplement experimental data for structural validation.
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Methodological Answer : Although direct safety data for this compound is limited, analogous carboxylic acids require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can stereoselective synthesis of the cyclopropane ring in this compound be achieved?
- Methodological Answer : Chiral auxiliaries or transition-metal catalysts (e.g., Rh(II)) enable enantioselective cyclopropanation. For instance, EP4 antagonist syntheses use spirocyclic chromene intermediates to enforce stereochemistry . Kinetic resolution during ring closure or enzymatic catalysis (e.g., lipases) may further enhance enantiomeric excess (ee).
Q. What structural modifications enhance the compound’s bioactivity as a therapeutic agent (e.g., EP4 antagonist)?
- Methodological Answer : Substituents on the cyclopropane and phenyl rings significantly impact receptor binding. Derivatives with electron-withdrawing groups (e.g., cyano at the 4-position) show improved antagonistic activity, as seen in EP4 antagonists like 4-[4-cyano-2-(...)]butanoic acid . Structure-activity relationship (SAR) studies using molecular docking (via InChIKey ) and in vitro assays are recommended.
Q. How do contradictory data on biological activity arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell lines, receptor isoforms). For example, 4-(2-Fluorophenyl)-4-oxobutanoic acid derivatives show divergent antimicrobial efficacy depending on bacterial strain . Standardizing assay conditions (e.g., pH, solvent controls) and employing orthogonal validation methods (e.g., SPR, isothermal titration calorimetry) can reconcile contradictions.
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer : Molecular dynamics (MD) simulations using SMILES/InChI descriptors (e.g., InChIKey=KPYSEHLTHFUWFW ) model binding to targets like EP4 receptors. Density Functional Theory (DFT) calculates electronic properties influencing reactivity, while QSAR models correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
